molecular formula C19H16BrClN4O2S3 B12150913 N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

Cat. No.: B12150913
M. Wt: 543.9 g/mol
InChI Key: UZWHGTHRHJBCAH-AFPJDJCSSA-N
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Description

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide is a complex organic compound featuring a variety of functional groups, including bromine, methoxy, chlorophenyl, and thiadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common synthetic routes include:

    Formation of the 5-bromo-2-methoxybenzaldehyde: This can be achieved through the bromination of 2-methoxybenzaldehyde using bromine in the presence of a catalyst.

    Synthesis of the thiadiazole ring: This involves the reaction of thiosemicarbazide with an appropriate chlorophenyl derivative under acidic conditions to form the 1,3,4-thiadiazole ring.

    Coupling reactions: The final step involves coupling the intermediate compounds under controlled conditions, often using a base such as sodium hydroxide or potassium carbonate, to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into amines or alcohols.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium thiolate, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its functional groups allow for the creation of novel materials with specific properties, such as conductivity or fluorescence.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, contributing to the development of new industrial processes and products.

Mechanism of Action

The mechanism by which N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, the thiadiazole ring may interact with metal ions in enzymes, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it distinct from other compounds with similar structures but different functional groups or substitutions.

Properties

Molecular Formula

C19H16BrClN4O2S3

Molecular Weight

543.9 g/mol

IUPAC Name

N-[(Z)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H16BrClN4O2S3/c1-27-16-7-6-14(20)8-13(16)9-22-23-17(26)11-29-19-25-24-18(30-19)28-10-12-4-2-3-5-15(12)21/h2-9H,10-11H2,1H3,(H,23,26)/b22-9-

InChI Key

UZWHGTHRHJBCAH-AFPJDJCSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N\NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl

Origin of Product

United States

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